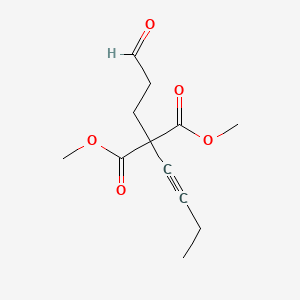
7-Bromo-6-hydroxy-1,2-dimethylquinolin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-6-hydroxy-1,2-dimethylquinolin-1-ium iodide is a quinoline derivative known for its unique chemical properties and potential applications in various fields. This compound contains a quinoline ring substituted with bromine, hydroxyl, and methyl groups, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-hydroxy-1,2-dimethylquinolin-1-ium iodide typically involves the following steps:
Starting Materials: The synthesis begins with 6-hydroxyquinoline and 1,2-dimethylquinoline.
Bromination: The hydroxyl group at the 6th position is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Quaternization: The resulting 7-bromo-6-hydroxyquinoline is then quaternized with methyl iodide to introduce the 1,2-dimethylquinolin-1-ium iodide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-hydroxy-1,2-dimethylquinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 7-bromo-6-oxo-1,2-dimethylquinolin-1-ium iodide.
Reduction: Formation of 6-hydroxy-1,2-dimethylquinolin-1-ium iodide.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-6-hydroxy-1,2-dimethylquinolin-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-6-hydroxy-1,2-dimethylquinolin-1-ium iodide involves its interaction with molecular targets such as metal ions and biological macromolecules. The presence of the quinoline ring and the bromine and hydroxyl substituents allows it to form stable complexes with metal ions, leading to changes in its fluorescence properties. This makes it useful as a chemosensor for detecting metal ions like copper and pH changes in various environments .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-6-hydroxy-1-methylquinolin-1-ium-3-sulfonate: Another quinoline derivative with similar fluorescent properties.
6-Hydroxyquinoline: A precursor in the synthesis of 7-Bromo-6-hydroxy-1,2-dimethylquinolin-1-ium iodide.
1,2-Dimethylquinolin-1-ium: A related compound with different substituents on the quinoline ring.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. Its ability to act as a fluorescent probe for metal ions and pH changes sets it apart from other quinoline derivatives .
Properties
CAS No. |
797039-84-0 |
|---|---|
Molecular Formula |
C11H11BrINO |
Molecular Weight |
380.02 g/mol |
IUPAC Name |
7-bromo-1,2-dimethylquinolin-1-ium-6-ol;iodide |
InChI |
InChI=1S/C11H10BrNO.HI/c1-7-3-4-8-5-11(14)9(12)6-10(8)13(7)2;/h3-6H,1-2H3;1H |
InChI Key |
YPAHMBMVUJERAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=CC(=C(C=C2C=C1)O)Br)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Guanidine, N,N'-diethyl-N''-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12524727.png)


![Tributyl[(3R)-3-methoxyhex-1-en-1-yl]stannane](/img/structure/B12524755.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine](/img/structure/B12524769.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)-](/img/structure/B12524773.png)


![Ethyl tetrahydro-3,5-methanopyrrolo[3,4-d][1,2]oxazole-3(2H)-carboxylate](/img/structure/B12524795.png)

![1-Oxa-8-azaspiro[4.5]decane-2-acetic acid, 8-(phenylmethyl)-, methyl ester](/img/structure/B12524819.png)
![Methyl [(1R)-1-(4-fluorophenyl)-3-oxobutyl]carbamate](/img/structure/B12524824.png)
